N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 4. The phenyl ring at the sulfonamide nitrogen is further modified with a 3-methyl group and a 2-oxopiperidin-1-yl moiety at position 5.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-12-15(5-7-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTHZOAJYOXPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation.
Mode of Action
The compound acts as a direct inhibitor of FXa. It binds in the active site of FXa, acting as a competitive inhibitor. This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity.
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation. This indirectly inhibits platelet aggregation, a key step in the formation of blood clots.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa.
Biochemical Analysis
Biochemical Properties
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits a high degree of potency and selectivity for factor Xa. It binds to factor Xa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for factor Xa over other human coagulation proteases.
Cellular Effects
This compound indirectly inhibits platelet aggregation by reducing thrombin generation. This effect on cellular function is due to its ability to inhibit free as well as prothrombinase- and clot-bound factor Xa activity in vitro.
Molecular Mechanism
The molecular mechanism of action of this compound involves direct inhibition of activated factor X (FXa). It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis. It has good bioavailability, low clearance, and a small volume of distribution in animals and humans.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed to improve pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses.
Metabolic Pathways
This compound is involved in the coagulation cascade, a metabolic pathway that leads to the formation of a blood clot. It interacts with factor Xa, a key enzyme in this pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve multiple pathways. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion.
Biological Activity
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a benzodioxine moiety, and a piperidine derivative. The molecular formula is , with a molecular weight of 358.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting specific enzymes involved in cancer progression. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for tumor growth. This inhibition can lead to reduced tumor viability and enhanced efficacy of chemotherapeutic agents.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on target enzymes.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors involved in cell signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to arrest the cell cycle at various phases, particularly G0/G1.
Study 1: Antitumor Efficacy in Preclinical Models
In a preclinical study involving murine models, this compound was administered to mice bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to control groups (p < 0.05). The study concluded that the compound exhibits potent antitumor activity through mechanisms involving apoptosis and cell cycle modulation.
Study 2: Synergistic Effects with Chemotherapeutics
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like cisplatin. The combination therapy demonstrated enhanced efficacy in vitro and in vivo, suggesting that this compound could serve as an effective adjunct in cancer treatment protocols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through reactions involving benzodioxane and sulfonamide moieties. A notable study describes the synthesis of new sulfonamides derived from 2,3-dihydro-1,4-benzodioxin-6-amine, which are then screened for enzyme inhibitory activities . The structural formula is characterized by its sulfonamide group attached to a benzodioxane structure, which is crucial for its biological activity.
Enzyme Inhibition
Research has indicated that derivatives of this compound exhibit significant inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The inhibition of α-glucosidase can help in controlling blood sugar levels post meals, while acetylcholinesterase inhibition is vital for enhancing cholinergic transmission in neurodegenerative diseases .
Anticancer Properties
Recent studies have also highlighted the anticancer potential of compounds related to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. These compounds have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, some derivatives demonstrated effective inhibition against carbonic anhydrase IX, an enzyme often overexpressed in tumors .
Diabetes Management
The enzyme inhibitory properties of this compound make it a candidate for developing new antidiabetic medications. By inhibiting α-glucosidase, it can reduce carbohydrate absorption from the intestine, thus lowering postprandial blood glucose levels .
Neurodegenerative Diseases
The capacity to inhibit acetylcholinesterase positions this compound as a potential therapeutic agent for Alzheimer's disease. Enhancing acetylcholine levels may improve cognitive function and slow disease progression .
Antimicrobial Activity
Some studies have also evaluated the antimicrobial properties of similar compounds, suggesting their utility in treating infections through inhibition of bacterial growth mechanisms .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Molecular Properties
The following table summarizes critical structural differences and molecular properties of the target compound and its analogs:
Functional Implications of Substituent Modifications
Oxopiperidine vs. Piperazine Moieties
The target compound’s 2-oxopiperidine group () introduces a lactam ring, which may confer rigidity and hydrogen-bonding capability compared to the piperazine-containing analog in . Piperazine derivatives often exhibit enhanced solubility due to their basic nitrogen atoms, but the fluorophenyl substitution in ’s compound could improve target affinity in CNS-related applications .
Methyl vs. Methoxy Substituents
Methoxy groups are electron-withdrawing, which might reduce metabolic oxidation compared to methyl’s electron-donating effects .
Sulfamoyl and Trifluoromethyl Modifications
The dimethylphenyl sulfamoyl group in introduces steric bulk, likely reducing passive diffusion across membranes but improving selectivity for sulfonamide-sensitive targets like carbonic anhydrases. Conversely, the trifluoromethyl group in BG14259 () enhances electronegativity and metabolic stability, a common strategy in drug design to prolong half-life .
Preparation Methods
Reaction of 2,3-Dihydro-1,4-Benzodioxin-6-Amine with Sulfonyl Chloride
- 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) is suspended in aqueous 10% Na₂CO₃ (25 mL) and stirred at 25°C for 30 min to maintain pH 9–10.
- Benzenesulfonyl chloride (1.0 eq) is added dropwise, and the mixture is stirred for 3 hr.
- The product is precipitated by acidification to pH 2 with HCl, filtered, and washed with water.
- Yield : 85–90%.
- Melting Point : 158–160°C.
- ¹H NMR (CDCl₃) : δ 7.66–7.62 (m, 3H, Ar-H), 6.78–6.48 (m, 4H, benzodioxine-H), 4.22–4.19 (m, 4H, –OCH₂CH₂O–).
- IR (KBr) : 3243 cm⁻¹ (N–H), 1383 cm⁻¹ (S=O).
Synthesis of Core B: 3-Methyl-4-(2-Oxopiperidin-1-yl)Aniline
Introduction of the 2-Oxopiperidin-1-yl Group
- 4-Amino-3-methylnitrobenzene is reacted with 2-chloropiperidinone in DMF using K₂CO₃ as a base at 80°C for 12 hr.
- The nitro group is reduced to an amine using H₂/Pd-C in ethanol.
Characterization :
- Yield : 75–80%.
- ¹H NMR (DMSO-d₆) : δ 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 3.45 (t, J = 6.0 Hz, 2H, piperidinone-CH₂), 2.30 (s, 3H, CH₃), 1.80–1.60 (m, 4H, piperidinone-CH₂).
Preparation of the Electrophilic Intermediate: 2-Bromo-N-[3-Methyl-4-(2-Oxopiperidin-1-yl)Phenyl]Acetamide
Reaction of Core B with Bromoacetyl Bromide
- 3-Methyl-4-(2-oxopiperidin-1-yl)aniline (1.0 eq) is dissolved in dry dichloromethane (DCM).
- Bromoacetyl bromide (1.2 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq).
- The mixture is stirred for 2 hr, washed with NaHCO₃, and dried over MgSO₄.
Characterization :
- Yield : 88%.
- ¹H NMR (CDCl₃) : δ 8.23 (s, 1H, NHCO), 7.10–6.90 (m, 3H, Ar-H), 4.40 (s, 2H, BrCH₂CO), 2.32 (s, 3H, CH₃).
Final Coupling Reaction
Nucleophilic Substitution Between Core A and the Bromoacetamide
- Core A (1.0 eq) and 2-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (1.1 eq) are dissolved in DMF.
- Lithium hydride (0.1 eq) is added, and the mixture is stirred at 25°C for 5 hr.
- The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Characterization :
- Yield : 78%.
- Melting Point : 167–169°C.
- ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NHCO), 7.66–6.48 (m, 10H, Ar-H), 4.39 (s, 2H, –CH₂CO–), 4.22–4.19 (m, 4H, –OCH₂CH₂O–), 2.32 (s, 3H, CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1383 cm⁻¹ (S=O).
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
- Recrystallization from ethanol yields high-purity product (>98% by HPLC).
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves regioisomeric impurities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-sulfonamide with substituted phenyl precursors under basic conditions (e.g., Na₂CO₃, pH 9–10) . Optimization can employ Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Reaction progress should be monitored via TLC and HPLC, with yields quantified using mass spectrometry .
- Key considerations : Substituent reactivity (e.g., steric hindrance from the 3-methyl group) may necessitate prolonged reaction times or elevated temperatures.
Q. How should structural characterization be performed to confirm the identity of the compound?
- Methodology : Use a combination of:
- 1H/13C NMR to verify the benzodioxine ring protons (δ 4.2–4.4 ppm for methylene groups) and sulfonamide NH (δ 7.8–8.2 ppm) .
- IR spectroscopy to confirm sulfonamide S=O stretches (~1350 cm⁻¹) and piperidin-2-one C=O (~1680 cm⁻¹) .
- Elemental analysis (CHNS) to validate molecular formula accuracy (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) using fluorometric or colorimetric assays. For example:
- α-Glucosidase inhibition : Measure IC₅₀ values via p-nitrophenyl-α-D-glucopyranoside hydrolysis inhibition .
- Cellular uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to assess permeability in Caco-2 cell monolayers .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase active site) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Data contradiction : If experimental IC₅₀ values conflict with computational predictions, re-evaluate force field parameters or ligand protonation states .
Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation of the sulfonamide group) .
- 2D NMR (COSY, NOESY) : Identify through-space couplings between the piperidin-2-one carbonyl and adjacent aromatic protons .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (e.g., R-factor < 0.05) .
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodology :
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., sulfonamide hydrolysis) .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Optimization table :
| Parameter | Baseline | Optimized |
|---|---|---|
| Temperature | 80°C | 65°C |
| Catalyst Loading | 5 mol% | 3 mol% |
| Yield | 62% | 78% |
Q. What advanced statistical approaches analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
